molecular formula C11H6BrNO5 B2475298 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid CAS No. 585516-48-9

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B2475298
CAS No.: 585516-48-9
M. Wt: 312.075
InChI Key: MXQZOLQAKAAQIU-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine and nitro groups on the phenyl ring attached to the furan ring makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-bromo-5-nitrofuran. This intermediate can then undergo further reactions to introduce the carboxylic acid group at the 2-position of the furan ring. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted furan derivatives .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the bromine atom.

    5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid: Contains a fluorine atom instead of bromine.

    5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can significantly influence the compound’s reactivity and binding properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-(2-bromo-4-nitrophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQZOLQAKAAQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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